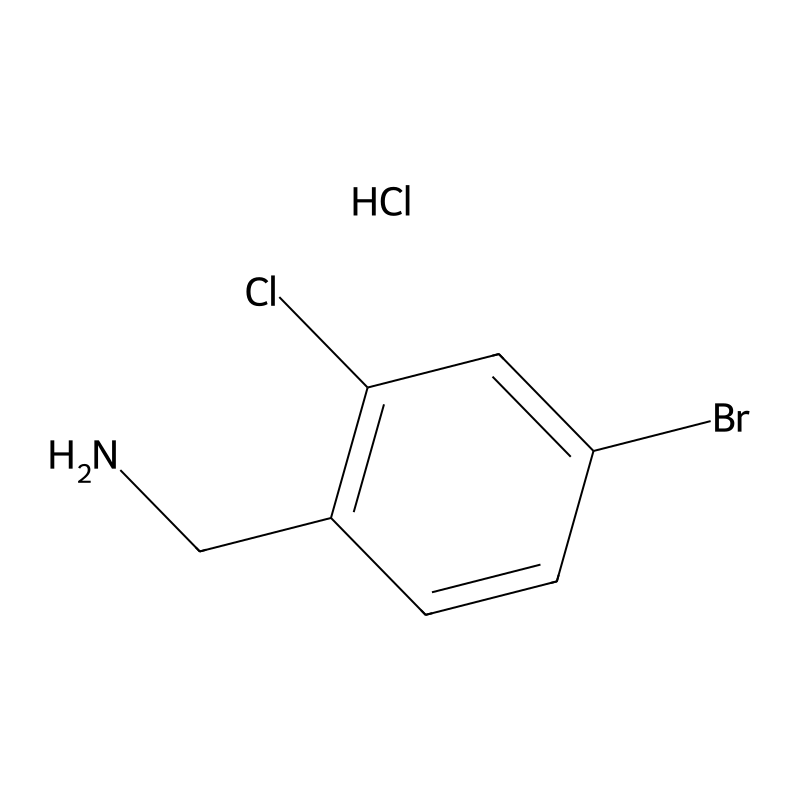

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Bromo-2-chlorophenyl)methanamine hydrochloride is an organic compound characterized by its unique combination of halogenated phenyl and amine functional groups. This compound features a bromo and a chloro substituent on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methanamine group suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Medchem Studies

The presence of a chloro and bromo group on the phenyl ring suggests potential for the molecule to interact with biological targets. Researchers might explore its activity in medicinal chemistry studies, aiming to discover new drugs with specific properties [].

Synthesis and Characterization

As a relatively new compound (CAS Number: 874482-96-9), the initial focus might be on its synthesis and characterization. This would involve developing efficient methods for its production and analyzing its physical and chemical properties using techniques like X-ray crystallography, spectroscopy, and chromatography [, ].

Analogue Design

(4-Bromo-2-chlorophenyl)methanamine hydrochloride might serve as a starting point for the design of analogous molecules with improved properties. By modifying the functional groups or the linker between the phenyl ring and the amine, researchers could aim to create compounds with enhanced activity or selectivity for specific targets [].

The chemical behavior of (4-Bromo-2-chlorophenyl)methanamine hydrochloride can be understood through various reaction types:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Electrophilic Aromatic Substitution: The halogen substituents can direct further electrophilic substitutions on the aromatic ring.

- Reduction Reactions: The compound may undergo reduction to yield primary amines or other derivatives under appropriate conditions.

These reactions are crucial in modifying the compound for specific applications in drug development and synthesis.

The biological activity of (4-Bromo-2-chlorophenyl)methanamine hydrochloride is largely influenced by its structure. Compounds with similar structures often exhibit various pharmacological effects, including:

- Antimicrobial Activity: Many halogenated compounds show significant antibacterial and antifungal properties.

- Cytotoxicity: The compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Neuropharmacological Effects: Given the presence of the amine group, it may interact with neurotransmitter systems, potentially influencing mood or cognition.

The specific biological activities would need to be validated through empirical studies, such as bioassays, to understand the dosage-dependent effects and mechanisms of action .

Several synthetic routes can be employed to produce (4-Bromo-2-chlorophenyl)methanamine hydrochloride:

- Halogenation of Aniline Derivatives: Starting from 2-chloroaniline, bromination can be performed to introduce the bromo substituent.

- Methylation of Aniline: The introduction of the methanamine group can be achieved through methylation reactions using formaldehyde and ammonium chloride under acidic conditions.

- Salt Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity depending on the conditions used.

(4-Bromo-2-chlorophenyl)methanamine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a valuable candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Chemical Research: It serves as a building block for synthesizing more complex organic compounds and studying structure-activity relationships.

- Material Science: Its properties may be explored for use in developing novel materials with specific functionalities.

Understanding how (4-Bromo-2-chlorophenyl)methanamine hydrochloride interacts with biological systems is essential for its application as a drug candidate. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.

- Mechanism of Action Studies: Investigating how the compound exerts its effects at a cellular level, including pathways involved in toxicity or therapeutic efficacy.

- Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features .

These studies are crucial for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with (4-Bromo-2-chlorophenyl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromoaniline | Bromine on phenyl ring | Known for its use in dye synthesis |

| 2-Chloroaniline | Chlorine on phenyl ring | Exhibits significant antibacterial activity |

| 3-Bromoaniline | Bromine at different position | Potentially different biological activities |

| 4-Chloro-N,N-dimethylaniline | Dimethylamino group | Enhanced solubility and bioavailability |

The uniqueness of (4-Bromo-2-chlorophenyl)methanamine hydrochloride lies in its specific combination of halogen substituents and amine functionality, which may lead to distinct biological activities not observed in other similar compounds.

(4-Bromo-2-chlorophenyl)methanamine hydrochloride represents a halogenated benzylamine derivative with distinctive physicochemical characteristics. The compound exhibits well-defined physical constants that are essential for its identification, handling, and application in research settings.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrCl₂N | [1] [2] [3] |

| Molecular Weight (g/mol) | 256.95-256.96 | [1] [2] [3] |

| CAS Number | 874482-96-9 | [1] [2] [3] |

| MDL Number | MFCD12964236 | [1] [2] [3] |

| Physical Form | Crystalline solid | [2] [3] |

| Color | White to off-white | [4] |

| Purity (%) | 95-98 | [2] [3] |

| Storage Temperature | Room temperature | [2] [3] |

| InChI Key | AXFQUSBWXQEUHN-UHFFFAOYSA-N | [2] [3] |

| SMILES | NCC1=CC=C(Br)C=C1Cl.[H]Cl | [3] [5] |

The molecular structure consists of a benzene ring substituted with bromine at the 4-position and chlorine at the 2-position, connected to a methanamine group through a methylene bridge. The hydrochloride salt formation enhances the compound's stability and handling properties compared to the free base form [1] [2]. The exact mass calculated for the hydrochloride salt is 256.95 g/mol, which corresponds well with experimental determinations [1] [3].

Solubility Profile and Solvent Interactions

The solubility characteristics of (4-Bromo-2-chlorophenyl)methanamine hydrochloride are significantly influenced by the presence of the hydrochloride salt and the halogen substituents on the aromatic ring. The compound demonstrates a varied solubility profile across different solvent systems.

| Solvent/Condition | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Enhanced due to HCl salt formation | Hydrochloride salt improves aqueous solubility | [6] |

| Polar protic solvents (alcohols) | Moderate solubility | Typical for amine hydrochlorides | [6] |

| Chloroform | Slightly soluble | As noted for similar compounds | [8] |

| Methanol | Slightly soluble | As noted for similar compounds | [8] |

| DMSO | Sparingly soluble | As noted for similar compounds | |

| Organic solvents (general) | Variable depending on polarity | Halogen substituents affect solubility | Inferred from structure |

| Non-polar solvents | Limited solubility | Low solubility expected | Inferred from structure |

The hydrochloride salt formation significantly enhances water solubility compared to the free base, making the compound more suitable for aqueous applications and biological systems [6]. This enhanced aqueous solubility is attributed to the ionic character imparted by the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules . The moderate solubility in polar protic solvents reflects the compound's ability to engage in hydrogen bonding through both the protonated amine group and the chloride counter-ion [6].

Stability Parameters

The stability profile of (4-Bromo-2-chlorophenyl)methanamine hydrochloride encompasses thermal, chemical, photochemical, and storage stability considerations. Understanding these parameters is crucial for proper handling, storage, and application of the compound.

| Parameter | Value/Description | Conditions to Avoid | Reference |

|---|---|---|---|

| Thermal stability | Stable under recommended conditions | Excessive heating | [9] [10] |

| Chemical stability | Stable under normal laboratory conditions | Strong acids/bases, oxidizing agents | [9] [10] |

| Storage conditions | Room temperature, inert atmosphere recommended | Moisture, extreme temperatures | [2] [3] [10] |

| Photostability | May degrade under UV light (C-Br bond) | Direct UV exposure | Inferred from halogen presence |

| Hydrolytic stability | Stable in neutral to slightly acidic conditions | Strong alkaline conditions | Typical for amine salts |

| Oxidative stability | May be susceptible to strong oxidizing agents | Strong oxidizing agents | [9] [10] |

The compound demonstrates good thermal stability under normal storage and handling conditions [9] [10]. However, excessive heating should be avoided as it may lead to decomposition with the formation of hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and nitrogen oxides [10]. Chemical stability is maintained under normal laboratory conditions, but exposure to strong oxidizing agents should be avoided [9].

Photostability may be compromised due to the presence of the carbon-bromine bond, which is susceptible to photolytic cleavage under ultraviolet radiation. Therefore, storage under protection from light is recommended. The compound shows good hydrolytic stability in neutral to slightly acidic conditions, which is typical for amine hydrochloride salts [10].

Acid-Base Characteristics

The acid-base properties of (4-Bromo-2-chlorophenyl)methanamine hydrochloride are primarily determined by the primary amine functionality and the electron-withdrawing effects of the halogen substituents on the aromatic ring.

| Parameter | Value | Reference/Notes |

|---|---|---|

| pKa (predicted) | 8.56 ± 0.10 | [11] - Similar to (4-bromo-3-chlorophenyl)methanamine |

| Basic nature | Basic amine | Primary amine character |

| Amine group basicity | Primary amine | NH₂ group typical pKa range 9-11 |

| Effect of halogen substituents | Electron-withdrawing effect reduces basicity | Br and Cl substituents decrease electron density |

The predicted pKa value of 8.56 ± 0.10 indicates that the compound exhibits basic properties, though the basicity is reduced compared to unsubstituted benzylamines due to the electron-withdrawing effects of the bromine and chlorine substituents [11]. These halogen atoms decrease the electron density on the aromatic ring through both inductive and resonance effects, which in turn reduces the electron density on the adjacent methylene carbon and subsequently affects the basicity of the amine group.

The primary amine group typically exhibits pKa values in the range of 9-11 for simple aliphatic amines, but the presence of the aromatic ring and particularly the halogen substituents shifts this value to a lower range. The hydrochloride salt exists predominantly in the protonated form under physiological conditions, which contributes to its enhanced water solubility and stability.

Spectroscopic Properties

The spectroscopic characterization of (4-Bromo-2-chlorophenyl)methanamine hydrochloride provides crucial structural confirmation and analytical fingerprints for quality control and identification purposes.

| Technique | Key Features/Peaks | Status | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.2-7.8 ppm), CH₂ protons (~4.0 ppm), NH₂ protons (broad) | Consistent with structure | [12] |

| ¹³C NMR | Aromatic carbons, CH₂ carbon, quaternary carbons | Expected pattern | Predicted from analogs |

| Mass Spectrometry | Molecular ion peak at m/z 256.96 | Confirmed | [12] |

| Infrared Spectroscopy | N-H stretching (~3300 cm⁻¹), C-Br/C-Cl stretches (550-750 cm⁻¹) | Typical halogenated amine pattern | [13] [14] |

| LCMS | Consistent with molecular structure | Structure confirmed | [12] |

Nuclear Magnetic Resonance Spectroscopy: The ¹H NMR spectrum shows characteristic patterns consistent with the proposed structure [12]. Aromatic protons appear in the typical aromatic region (δ 7.2-7.8 ppm), with the specific chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The methylene protons connecting the aromatic ring to the amine group appear around δ 4.0 ppm, while the amine protons typically appear as broad signals due to rapid exchange with solvent or moisture.

Mass Spectrometry: The molecular ion peak observed at m/z 256.96 confirms the molecular weight and composition of the hydrochloride salt [12]. The isotope pattern characteristic of bromine and chlorine atoms provides additional structural confirmation.

Infrared Spectroscopy: The IR spectrum exhibits characteristic N-H stretching vibrations near 3300 cm⁻¹, typical of primary amine hydrochlorides [13] [14]. The C-Br and C-Cl stretching vibrations appear in the fingerprint region between 550-750 cm⁻¹, providing diagnostic information about the halogen substitution pattern.

Liquid Chromatography-Mass Spectrometry: LCMS analysis confirms the structure and purity of the compound, with retention time and mass spectral data consistent with the expected molecular structure [12]. This technique is particularly valuable for quality control and purity assessment in research applications.